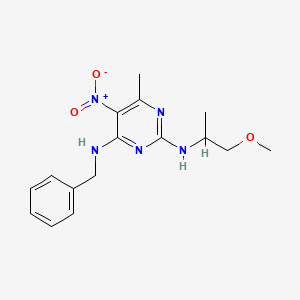
N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a nitro group, which is a functional group consisting of two oxygen atoms bonded to a nitrogen atom, attached to the pyrimidine ring. This nitro group, along with other substituents, can significantly influence the chemical behavior and biological activity of the compound.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of nitropropanones with various amines or amides in the presence of catalysts or reagents that facilitate the formation of the pyrimidine ring. For instance, the synthesis of 4-aryl-6-methyl-2-methoxy(phenyl)-5-nitro-1,4-dihydropyrimidines was achieved by reacting 1-arylidene-1-nitropropan-2-ones with O-methylisourea or benzamidine in the presence of aluminum oxide . Although the specific synthesis of N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine ring, such as the benzyl and isopropyl groups, can influence the molecular conformation and packing in the solid state. For example, in the case of binuclear and polymeric Zn(II) and Cd(II) coordination compounds with a related chromophore, the ligand acts as a bidentate linker between metal centers, and the molecular packing is stabilized by hydrogen bonds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution at the exocyclic methyl group and at the nitrogen and carbon atoms of the pyrimidine ring . The presence of a nitro group can also facilitate further chemical transformations, such as reduction to an amino group or participation in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's electronic properties, reactivity, and interaction with biological targets. The presence of a nitro group, in particular, can contribute to the compound's antibacterial activity, as seen in the synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which showed good activities against various bacterial strains . Additionally, the liquid crystalline behavior of related compounds with bent-core structures has been investigated, revealing that the phase behavior is dependent on the alkoxy chain length .
Scientific Research Applications
Antiviral Activity
One of the most significant applications is in the development of antiviral agents. Compounds related to N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine have been investigated for their inhibitory activity against various viruses. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at the C5 position have shown marked inhibitory effects against retroviruses, including the human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). These findings highlight the potential of pyrimidine derivatives in antiviral therapy, offering a base for further exploration into their usage against viral infections.
Corrosion Inhibition
Another application area is corrosion inhibition. Novel synthesized compounds, including those structurally related to N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine, have been evaluated for their effectiveness in protecting metals against corrosion. In particular, Schiff bases derived from benzyl and other substituents have demonstrated high corrosion inhibition efficiency for mild steel in acidic conditions (Singh & Quraishi, 2016). This research indicates the potential for these compounds in industrial applications where corrosion resistance is crucial.
Neuroleptic Activity
The synthesis and investigation of benzamides based on the pyrimidine structure have also shown promising results in neuroleptic activity. These compounds have been designed as potential neuroleptics, indicating the versatility of pyrimidine derivatives in addressing various neurological conditions (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981). The research suggests a pathway for developing new therapeutic agents that could contribute to the treatment of psychosis and other mental health disorders.
Polymerization Processes
In materials science, derivatives of pyrimidine have been utilized in the polymerization process, serving as photoinitiators for polymerization under UV irradiation. This application demonstrates the role of these compounds in developing new materials with specific properties, such as improved stability and performance under certain conditions (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
properties
IUPAC Name |
4-N-benzyl-2-N-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11(10-24-3)18-16-19-12(2)14(21(22)23)15(20-16)17-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWFUQKHLNIQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(C)COC)NCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)
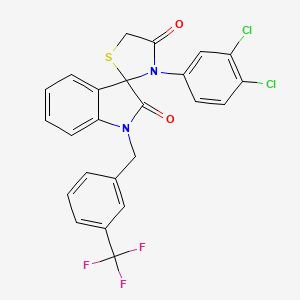

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)
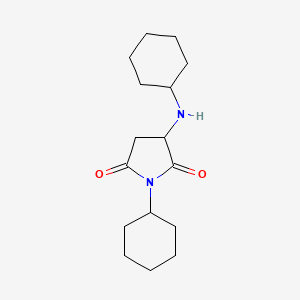
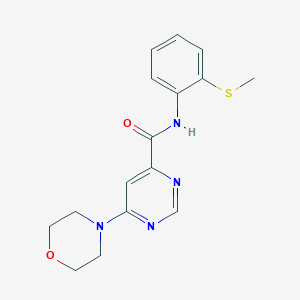
![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)
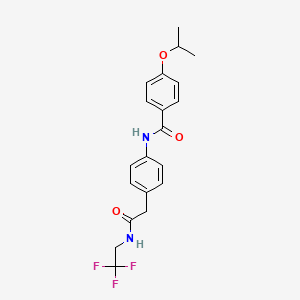
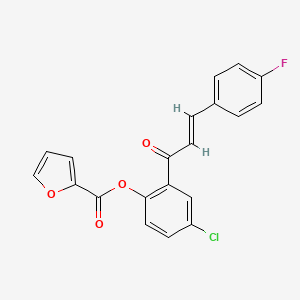
![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)
![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)
